Best practices for handling and storing (Z)-SU14813 powder

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Compound of Interest		
Compound Name:	(Z)-SU14813	
Cat. No.:	B10752453	Get Quote

Technical Support Center: (Z)-SU14813

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing **(Z)-SU14813** powder. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of **(Z)-SU14813** in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (Z)-SU14813 and what is its mechanism of action?

(Z)-SU14813 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3][4] It works by binding to and inhibiting the phosphorylation of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Platelet-Derived Growth Factor Receptor β (PDGFR β), and KIT.[1][2][4] This inhibition disrupts downstream signaling pathways involved in angiogenesis, tumor growth, and metastasis.[4] The primary targets and their corresponding IC50 values are summarized in the table below.

Q2: How should I store (Z)-SU14813 powder?

For long-term storage, **(Z)-SU14813** powder should be stored at -20°C for up to 3 years.[2]

Q3: What are the recommended storage conditions for (Z)-SU14813 stock solutions?



Once dissolved, it is crucial to aliquot the stock solution and store it properly to prevent degradation from repeated freeze-thaw cycles.[1][2] Recommended storage conditions for stock solutions are as follows:

- -80°C for up to 2 years.[1]
- -20°C for up to 1 year.[1]

For the maleate salt of SU14813, the storage times are shorter:

- -80°C for up to 6 months.[5]
- -20°C for up to 1 month.[5]

Q4: How do I dissolve (Z)-SU14813 powder?

(Z)-SU14813 is soluble in DMSO.[1][2] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] For in vivo experiments, specific solvent systems are recommended. Please refer to the Experimental Protocols section for detailed instructions.

Troubleshooting Guide

Issue 1: The (Z)-SU14813 powder is not dissolving completely.

- Cause: The solvent may have absorbed moisture, reducing its effectiveness.
- Solution: Use fresh, anhydrous DMSO.[1][2] Hygroscopic DMSO can significantly impact the solubility of the product.[1]
- Cause: The concentration may be too high for the chosen solvent.
- Solution: Refer to the solubility data to ensure you are not exceeding the maximum solubility. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Issue 2: I am observing inconsistent results in my experiments.



- Cause: The stock solution may have degraded due to improper storage or repeated freezethaw cycles.[1][2]
- Solution: Always aliquot stock solutions into single-use vials and store them at the recommended temperatures (-20°C or -80°C).[1][2]
- Cause: For in vivo experiments, the working solution was not freshly prepared.
- Solution: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Issue 3: I am observing unexpected off-target effects.

- Cause: While (Z)-SU14813 is a targeted inhibitor, it does act on multiple kinases.
- Solution: Review the target profile of SU14813 to understand its full range of activity.[1][2][4] Consider potential effects on pathways beyond your primary interest.
- Cause: The compound may have degraded into other active substances.
- Solution: Ensure proper storage and handling to minimize degradation.[6] If you suspect degradation, it is best to use a fresh vial of the compound.

Data Presentation

Chemical and Physical Properties

Property	Value
Molecular Formula	C23H27FN4O4
Molecular Weight	442.48 g/mol [2]
CAS Number	627908-92-3[1]
Appearance	Powder

Solubility Data



Solvent	Solubility	Notes
DMSO	≥ 44 mg/mL (99.44 mM)[1]	Requires sonication. Use fresh, anhydrous DMSO.[1][2]
DMSO (alternative)	88 mg/mL (198.87 mM)[2]	Use fresh DMSO as moisture can reduce solubility.[2]
Ethanol	Insoluble[2]	
Water	Insoluble[2]	_

In Vitro Inhibitory Activity (IC50)

Target	IC50
VEGFR1	2 nM[1][2]
PDGFRβ	4 nM[1][2]
KIT	15 nM[1][2]
VEGFR2	50 nM[1][2]

Experimental ProtocolsPreparation of Stock Solutions

- To prepare a 10 mM stock solution, add 2.26 mL of fresh, anhydrous DMSO to 10 mg of (Z)-SU14813 powder.
- If necessary, use an ultrasonic bath to ensure the powder is completely dissolved.[1]
- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2]
- Store the aliquots at -20°C or -80°C.[1]

Preparation of Working Solutions for In Vivo Experiments

Protocol 1:



- Prepare a stock solution in DMSO.
- To prepare the final working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- For example, to make 1 mL of working solution, add 100 μ L of a 25 mg/mL DMSO stock solution to 400 μ L of PEG300 and mix well. Then, add 50 μ L of Tween-80 and mix. Finally, add 450 μ L of saline to reach a final volume of 1 mL.[1]
- This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

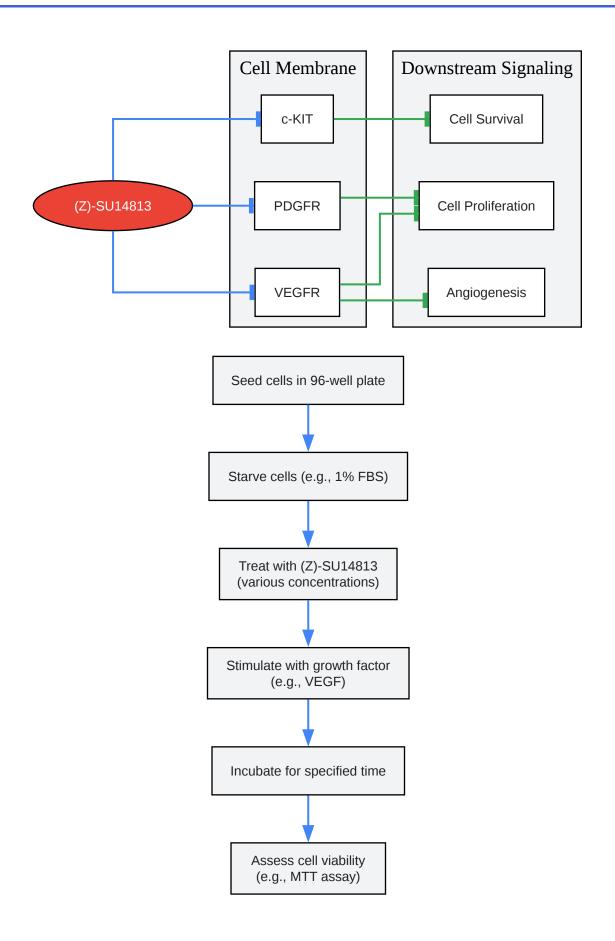
Protocol 2:

- Prepare a stock solution in DMSO.
- To prepare the final working solution, add the solvents in the following order: 10% DMSO and 90% Corn Oil.[1]
- This should result in a clear solution with a solubility of ≥ 2.5 mg/mL.[1]

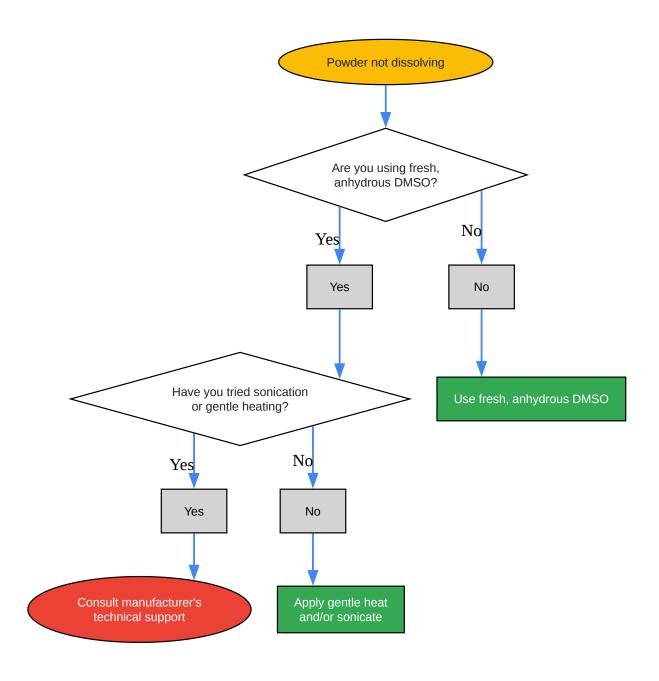
Note: For all in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Mandatory Visualizations Signaling Pathway of (Z)-SU14813 Inhibition









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